molecular formula C18H27N3O4 B5406290 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide

Cat. No.: B5406290
M. Wt: 349.4 g/mol
InChI Key: ITHHFHDDUZYZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide is a synthetic chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized through various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide is not fully understood. However, it has been proposed that the compound exerts its effects through modulation of the GABAergic system. It is believed to enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability and subsequent anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in animal models. It has been shown to increase the levels of GABA in the brain and reduce glutamate levels, leading to a reduction in neuronal excitability. Additionally, it has been shown to reduce pain sensitivity and anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide in lab experiments is its high potency and selectivity. It has been shown to exhibit strong and specific effects on the GABAergic system, making it a useful tool for studying the role of this system in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide. One potential direction is to investigate its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects. Furthermore, the development of more potent and selective derivatives of the compound could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzylamine with isopropyl chloroacetate in the presence of triethylamine and subsequent reaction with piperazine-2,3-dione. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

The chemical compound 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy.

Properties

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-12(2)20-17(22)10-15-18(23)19-7-8-21(15)11-13-5-6-14(24-3)9-16(13)25-4/h5-6,9,12,15H,7-8,10-11H2,1-4H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHHFHDDUZYZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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